Samarium carbonate

Beschreibung

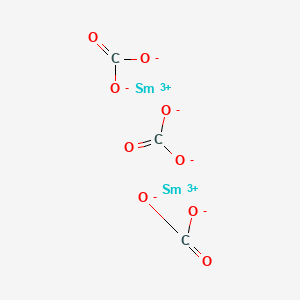

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

samarium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2(CO3)3, C3O9Sm2 | |

| Record name | Samarium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890603 | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-47-6, 25880-71-1 | |

| Record name | Samarium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of Samarium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium carbonate (Sm₂(CO₃)₃) is an inorganic compound of the rare earth element samarium. It serves as a crucial precursor in the synthesis of various samarium compounds, including high-purity samarium oxide, which is utilized in the production of permanent magnets, catalysts, and in the nuclear industry as a neutron absorber.[1] In the pharmaceutical and drug development sector, isotopes of samarium, derived from precursors like this compound, are investigated for applications in radiotherapy. This guide provides a comprehensive overview of the fundamental chemical, physical, and structural properties of this compound, complete with experimental protocols and visual representations of key processes to support advanced research and development activities.

Chemical Properties

This compound is a yellowish-white crystalline powder that is insoluble in water but readily dissolves in acidic solutions, accompanied by the evolution of carbon dioxide gas.[2] It is commonly available in its hydrated form, Sm₂(CO₃)₃·xH₂O, with the trihydrate being a common variant.[2] The anhydrous form can be obtained through controlled heating.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Chemical Formula | Sm₂(CO₃)₃ (anhydrous) | [3] |

| Sm₂(CO₃)₃·3H₂O (trihydrate) | [2] | |

| Molecular Weight | 480.73 g/mol (anhydrous) | [3] |

| 534.79 g/mol (trihydrate) | [2] | |

| CAS Number | 5895-47-6 (anhydrous) | [4] |

| 38245-37-3 (hydrate) | [5] | |

| Appearance | Yellowish-white crystalline powder | [2] |

Reactivity

The primary chemical reaction of interest for this compound is its decomposition upon heating and its reaction with acids.

-

Reaction with Acids: this compound reacts with strong acids to form the corresponding samarium(III) salt, water, and carbon dioxide. This reaction is fundamental to the synthesis of other samarium compounds.

Sm₂(CO₃)₃(s) + 6H⁺(aq) → 2Sm³⁺(aq) + 3H₂O(l) + 3CO₂(g)

-

Thermal Decomposition: Upon heating, this compound hydrate (B1144303) first undergoes dehydration, followed by decomposition to samarium oxide (Sm₂O₃). The decomposition is a multi-step process, often proceeding through an intermediate oxycarbonate phase (Sm₂O₂CO₃).[6]

Physical Properties

The physical properties of this compound are crucial for its handling, processing, and application in various fields.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Solubility in Water | Insoluble | [7] |

| Solubility Product (Ksp) | pKsp = 28.25 (Note: This is for Erbium Carbonate, a close Lanthanide analog, specific Sm data is scarce) | |

| Melting Point | Decomposes at >500 °C | [5] |

| Hygroscopicity | Slightly hygroscopic | [8] |

Structural Properties

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a laboratory-scale synthesis of this compound hydrate via precipitation from an aqueous solution of samarium chloride.

Materials:

-

Samarium(III) chloride (SmCl₃)

-

Ammonium (B1175870) bicarbonate (NH₄HCO₃)

-

Deionized water

-

Ammonium hydroxide (B78521) (for pH adjustment, if necessary)

-

Buchner funnel and filter paper

-

Beakers, magnetic stirrer, and stir bar

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of samarium(III) chloride in deionized water.

-

In a separate beaker, prepare a 1.5 M solution of ammonium bicarbonate in deionized water.

-

While vigorously stirring the samarium chloride solution, slowly add the ammonium bicarbonate solution dropwise. A white precipitate of this compound hydrate will form immediately.

-

Continue adding the ammonium bicarbonate solution until no further precipitation is observed.

-

Monitor the pH of the solution and adjust to approximately 6-7 with ammonium hydroxide if necessary to ensure complete precipitation.[2]

-

Allow the precipitate to age in the mother liquor for at least one hour to improve filterability.

-

Separate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.

-

Dry the collected this compound hydrate in a drying oven at a temperature below 100 °C to avoid premature decomposition.

Thermal Gravimetric Analysis (TGA) of this compound Hydrate

This protocol outlines the procedure for determining the thermal decomposition pathway of this compound hydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC) is recommended for simultaneous analysis of mass loss and thermal events.

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the synthesized this compound hydrate into a TGA crucible (typically alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to purge the furnace.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges for dehydration and decomposition to samarium oxide. The DSC curve will indicate whether these processes are endothermic or exothermic.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound hydrate.

Thermal Decomposition Pathway

Caption: Proposed pathway for the thermal decomposition of this compound.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, tailored for a scientific audience. The presented data, structured in clear tables, and the detailed experimental protocols offer a solid foundation for researchers working with this important rare earth compound. The visualizations of the synthesis and decomposition pathways provide a clear conceptual framework for these key chemical transformations. While there are still opportunities for more detailed characterization, particularly in the area of crystallography, this guide consolidates the current understanding of this compound's core properties.

References

- 1. Facile Preparation of this compound-Polymethacrylate Microspheres as a Neutron-Activatable Radioembolic Agent for Hepatic Radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. Carbonic acid, samarium(3+) salt (3:2) | C3O9Sm2 | CID 165370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Samarium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Samarium Carbonate for Scientific and Research Applications

This technical guide provides an in-depth overview of samarium carbonate, a rare earth compound with applications in materials science and emerging potential in biomedical fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and relevant biological activities.

Core Chemical and Physical Properties

This compound is an inorganic compound, the salt of samarium and carbonic acid. It is typically available in anhydrous or hydrated forms.

Table 1: Chemical Identification of this compound

| Property | Anhydrous this compound | This compound Hydrate |

| Chemical Formula | Sm₂(CO₃)₃[1][2][3] | Sm₂(CO₃)₃·xH₂O[4][5] |

| Molecular Weight | 480.72 g/mol [5][6] | 480.75 g/mol (anhydrous basis)[4] |

| CAS Number | 5895-47-6[1][6][7] | 38245-37-3[4][5][8][9][10] |

| EC Number | 227-581-5[2][9] | 227-581-5[10][11] |

| Synonyms | Disamarium tricarbonate, Samarium(III) carbonate[2] | Carbonic acid samarium salt[5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White or yellowish-white crystalline powder[5][12] | [5][12] |

| Melting Point | >500 °C[5] | [5] |

| Solubility | Insoluble in water; soluble in acids with the release of carbon dioxide.[12][13] | [12][13] |

| Hygroscopicity | The hydrated form is known to be hygroscopic.[13] | [13] |

| Stability | Stable under normal ambient conditions.[14] | [14] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its composites are crucial for research and development. Below are protocols derived from scientific literature.

Protocol 1: Chemical Precipitation Synthesis of this compound Nanoparticles

This protocol describes the synthesis of nano-sized this compound particles via a chemical precipitation reaction in an aqueous medium.

Materials:

-

Samarium(III) ion solution (e.g., samarium nitrate (B79036) in dilute nitric acid)

-

Carbonate ion solution (e.g., ammonium (B1175870) bicarbonate)

-

Ammonium hydroxide (B78521) (for pH adjustment)

-

Deionized water

Equipment:

-

Reaction vessel

-

Stirrer/impeller

-

Pump for solution addition

-

pH meter

-

Heating mantle

Procedure:

-

A solution containing samarium ions is charged into the reaction vessel.

-

The pH of the samarium solution is adjusted to approximately 3 using a precipitating agent like ammonium bicarbonate.

-

The solution is heated to a controlled temperature (e.g., 60°C).

-

A solution of the carbonate source (e.g., 2M ammonium bicarbonate) is pumped into the vessel at a constant rate until the pH reaches about 6, leading to the precipitation of this compound.

-

The mixture is continuously agitated.

-

The resulting slurry is processed to separate the this compound crystals, which are then washed and dried.

This method can be optimized by adjusting parameters such as ion concentration, flow rate, and reactor temperature to control the particle size of the synthesized this compound.[6]

Protocol 2: Preparation of this compound-Polymethacrylate (PMA) Microspheres

This protocol details the facile preparation of this compound-PMA microspheres for potential use in hepatic radioembolization.

Materials:

-

Cross-linked polymethacrylate (B1205211) (PMA) microspheres with sulphoisobutyl cation exchange groups

-

Samarium-152 chloride (¹⁵²SmCl₃) solution (e.g., 10% w/v)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 3.5% w/v)

-

Distilled water

Equipment:

-

Filter paper

-

Oven

-

Incubator or shaker

Procedure:

-

Commercial PMA microspheres are washed thoroughly with distilled water to remove preservatives and then dried at 70°C for 24 hours.[15]

-

1 gram of the dried PMA microspheres is added to 10 mL of 10% (w/v) ¹⁵²SmCl₃ solution.[15]

-

The mixture is incubated for 30 minutes to allow the binding of ¹⁵²Sm³⁺ ions to the microspheres.[15]

-

Unbound ¹⁵²Sm³⁺ ions are removed by washing the microspheres three times with distilled water.[15]

-

The microspheres are then treated with 50 mL of 3.5% (w/v) sodium carbonate solution. This results in the in situ formation of insoluble ¹⁵²Sm₂(CO₃)₃ within the pores of the PMA microspheres.[15]

-

The resulting ¹⁵²Sm₂(CO₃)₃-PMA microspheres are then ready for further processing, such as neutron activation for radioembolic applications.[15]

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows described in the protocols above.

References

- 1. ases.in [ases.in]

- 2. Carbonic acid, samarium(3+) salt (3:2) | C3O9Sm2 | CID 165370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. Samarium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 6. This compound, 99.99% , cas no. 5895-47-6 , from Rare Earth Products [rareearthproducts.com]

- 7. This compound | 5895-47-6 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. americanelements.com [americanelements.com]

- 10. Samarium(III) carbonate hydrate, 50 g, CAS No. 38245-37-3 | ROTI®REMETIC Products | High purity products | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. carlroth.com [carlroth.com]

- 15. Facile Preparation of this compound-Polymethacrylate Microspheres as a Neutron-Activatable Radioembolic Agent for Hepatic Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of Samarium (III) Carbonate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth look at the crystal structure of samarium (III) carbonate, with a focus on the most well-characterized crystalline form, the hydrated tengerite-type structure. Due to the scarcity of detailed crystallographic data for anhydrous samarium (III) carbonate [Sm₂(CO₃)₃], this guide leverages data from isostructural rare-earth carbonates to provide a comprehensive understanding of its structural properties.

Introduction

Crystal Structure Analysis: The Tengerite-Type Structure

Hydrated carbonates of several rare-earth elements, including samarium, are known to crystallize in the tengerite-type structure.[3][4] The mineral tengerite-(Y), with the ideal formula Y₂(CO₃)₃·nH₂O (where n is between 2 and 3), provides the most complete crystallographic data for this structural class.[5][6]

Key Structural Features:

-

Coordination: The structure is characterized by nine-fold coordinated rare-earth cations.[5]

-

Framework: It forms a three-dimensional framework composed of corrugated sheets of rare-earth polyhedra and carbonate groups.[5]

A summary of the crystallographic data for tengerite-(Y) is presented in Table 1, which can be considered a close analog for hydrated samarium (III) carbonate.

Table 1: Crystallographic Data for Tengerite-(Y) [1][5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Bb2₁m |

| Lattice Parameters | a = 6.078(4) Å |

| b = 9.157(2) Å | |

| c = 15.114(6) Å | |

| Unit Cell Volume | 841.19 ų |

| Formula Units (Z) | 4 |

Experimental Protocols

The synthesis of crystalline rare-earth carbonates, particularly those with the tengerite-type structure, can be achieved through various methods. The following protocols are based on established literature procedures.

Protocol 1: Hydrothermal Synthesis of Tengerite-Type Carbonates [4][5]

This method is suitable for growing single crystals for X-ray diffraction studies.

-

Precursor Preparation: An amorphous rare-earth carbonate precursor is precipitated by mixing a solution of a rare-earth nitrate (B79036) (e.g., samarium nitrate) with a solution of an alkali carbonate (e.g., ammonium (B1175870) carbonate).

-

Hydrothermal Treatment: The resulting amorphous precipitate is placed in a Teflon-lined autoclave with deionized water.

-

Heating: The autoclave is heated to a temperature of 120 °C for a specified duration, which can range from several hours to days.

-

Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is then filtered, washed with deionized water, and dried.

Protocol 2: Precipitation by Hydrolysis of Trichloroacetates [3]

This method is known to yield crystalline rare-earth carbonates.

-

Solution Preparation: A solution of the rare-earth trichloroacetate (B1195264) is prepared by dissolving the corresponding rare-earth oxide in trichloroacetic acid.

-

Hydrolysis: The solution is heated, leading to the hydrolysis of the trichloroacetate and the precipitation of the rare-earth carbonate.

-

Product Recovery: The precipitate is filtered, washed, and dried to obtain the crystalline carbonate.

Visualization of Experimental Workflow and Crystal Structure

To aid in the understanding of the synthesis and the resulting crystal structure, the following diagrams are provided.

Conclusion

While the definitive crystal structure of anhydrous samarium (III) carbonate remains a subject for further investigation, the tengerite-type structure provides a robust and experimentally verified model for its hydrated form. The data and protocols presented in this guide offer a solid foundation for researchers working with samarium carbonate and other rare-earth carbonates, enabling a better understanding of their synthesis, structure, and properties for various advanced applications. The provided visualizations of the experimental workflow and the conceptual crystal structure serve to simplify these complex topics for a multidisciplinary audience.

References

- 1. mindat.org [mindat.org]

- 2. Item - A New Structural Class of Lanthanide Carbonates:â Synthesis, Properties, and X-ray Structure of the One-Dimensional Chain Complex [Co(NH3)6]6[K2(H2O)10]-[Nd2(CO3)8]2·20H2O - American Chemical Society - Figshare [acs.figshare.com]

- 3. academic.oup.com [academic.oup.com]

- 4. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to the Solubility of Samarium Carbonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of samarium carbonate (Sm₂(CO₃)₃) in water and acidic solutions. The information is curated for professionals in research and development who require a detailed understanding of this compound's behavior in aqueous environments.

Solubility in Water

A study on the solubility of samarium and dysprosium conducted experiments to understand their precipitate formation and solubility under varying conditions of pH, total metal concentration, and total carbonate concentration.[11] This indicates that while generally insoluble, its solubility can be influenced by environmental factors.

Data Presentation: Quantitative Solubility Data

| Parameter | Value | Source |

| Solubility in Water | Insoluble | [1][2][3][4] |

| Solubility Product (Ksp) | Data not available in cited sources | N/A |

Solubility in Acids

This compound readily dissolves in acidic solutions.[1] This reaction is characteristic of carbonate compounds when treated with dilute acids, resulting in the formation of a samarium salt, water, and the evolution of carbon dioxide gas.[3][4][12]

The general chemical reaction with a generic strong acid (HX) is as follows:

Sm₂(CO₃)₃(s) + 6HX(aq) → 2SmX₃(aq) + 3H₂O(l) + 3CO₂(g)

This reactivity allows for the conversion of this compound into other samarium compounds, such as samarium oxide, through subsequent processing after dissolution.[3][12] For instance, elemental samarium is known to dissolve readily in dilute sulfuric acid to form a yellow solution containing Sm(III) ions.[13] A similar vigorous reaction is expected for this compound.

Experimental Protocol for Solubility Determination

Determining the precise solubility of a sparingly soluble salt like this compound requires a carefully controlled experimental setup. The following protocol is based on methodologies for studying the solubility of rare earth elements.[11]

Objective: To determine the aqueous solubility of this compound under controlled conditions of pH and carbonate concentration.

Materials and Equipment:

-

Samarium(III) carbonate (Sm₂(CO₃)₃), high purity

-

Deionized water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

-

Sodium bicarbonate (NaHCO₃) for carbonate concentration control

-

Constant temperature water bath or incubator

-

pH meter, calibrated

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or ICP-Mass Spectrometer (ICP-MS) for trace metal analysis.[14][15][16]

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions with varying pH levels (e.g., 6, 7, 8, 9) and total carbonate concentrations (e.g., atmospheric CO₂, 1 mM, 10 mM).[11] Use deionized water and adjust the pH with dilute HCl or NaOH. Add appropriate amounts of NaHCO₃ to achieve the desired carbonate levels.

-

Equilibration: Add an excess amount of solid this compound to each prepared solution in sealed containers. This ensures that a solid-phase equilibrium is established.

-

Incubation: Place the containers in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for an extended period (e.g., up to 120 hours) with gentle agitation to ensure saturation.[11]

-

Sampling: At specified time intervals, withdraw an aliquot of the supernatant from each container. Immediately filter the sample using a syringe filter to remove any suspended solid particles.

-

Acidification: Acidify the filtered sample with a small volume of concentrated nitric acid (HNO₃) to prevent precipitation of samarium hydroxide and to match the matrix of the calibration standards for analysis.

-

Analysis: Determine the concentration of dissolved samarium in each sample using a calibrated ICP-OES or ICP-MS.[11] These techniques are highly sensitive and suitable for measuring the low concentrations of rare earth elements expected.[14]

-

Data Interpretation: Plot the dissolved samarium concentration against time to confirm that equilibrium has been reached (i.e., the concentration becomes constant). The equilibrium concentration represents the solubility under the specific conditions of that sample.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This compound is practically insoluble in neutral water but exhibits significant solubility in acidic media due to a chemical reaction that produces a soluble samarium salt and carbon dioxide. While precise quantitative solubility data like a Ksp value remains elusive in common literature, its solubility can be experimentally determined using established protocols involving equilibrium saturation and sensitive analytical techniques such as ICP-OES or ICP-MS. This information is critical for professionals in drug development and materials science for processes involving pH-dependent dissolution or the synthesis of other samarium compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Samarium (III) Carbonate Hydrate - CAS 38245-37-3 [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. nbinno.com [nbinno.com]

- 5. Solubility Product Constants Ksp at 25°C [aqion.de]

- 6. Table: Solubility products [thiele.ruc.dk]

- 7. Ksp Table [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. celqusb.wordpress.com [celqusb.wordpress.com]

- 10. Solubility Products [gchem.cm.utexas.edu]

- 11. scholars.wlu.ca [scholars.wlu.ca]

- 12. americanelements.com [americanelements.com]

- 13. Samarium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 14. Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments [mdpi.com]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

Unveiling the Thermal Degradation Pathway of Samarium Carbonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition behavior of samarium carbonate (Sm₂(CO₃)₃), a critical process in the synthesis of samarium oxide and other samarium-based functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the decomposition mechanism, quantitative analysis of thermal events, and standardized experimental protocols.

Executive Summary

The thermal decomposition of hydrated this compound is a multi-step process involving dehydration, followed by the sequential loss of carbon dioxide to form intermediate oxycarbonates, and ultimately yielding samarium oxide as the final product. Understanding the precise temperature ranges and corresponding mass losses at each stage is paramount for controlling the stoichiometry and crystalline phase of the resulting samarium compounds. This guide consolidates key data on the thermal analysis of this compound, presenting it in a clear and accessible format to aid in experimental design and interpretation.

Thermal Decomposition Profile

The thermal degradation of this compound hydrate (B1144303) typically proceeds through three principal stages, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the key thermal events observed during the decomposition of this compound hydrate under a nitrogen atmosphere at a heating rate of 10 °C/min.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species | Resulting Product |

| Stage 1: Dehydration | Ambient - ~200 | ~150 | ~10 | H₂O | Sm₂(CO₃)₃ |

| Stage 2: Oxycarbonate Formation | ~350 - ~550 | ~480 | ~15 | CO₂ | Sm₂O(CO₃)₂ / Sm₂O₂CO₃ |

| Stage 3: Oxide Formation | ~550 - ~700 | ~650 | ~10 | CO₂ | Sm₂O₃ |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as the hydration state of the initial material, heating rate, and the composition of the purge gas.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, the following experimental protocol for Thermogravimetric Analysis (TGA) is recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh approximately 5.0 mg of this compound hydrate powder into an alumina (B75360) crucible.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of hydrated this compound can be visualized as a sequential process.

The experimental workflow for conducting a thermogravimetric analysis of this compound is outlined below.

Synthesis of samarium carbonate from samarium oxide.

An In-depth Technical Guide to the Synthesis of Samarium Carbonate from Samarium Oxide

Introduction

Samarium (III) oxide (Sm₂O₃), a common and stable form of samarium, serves as a primary starting material for the synthesis of various samarium compounds. The conversion of samarium oxide to this compound (Sm₂(CO₃)₃) is a critical step in processes such as the purification of samarium, the preparation of high-purity samarium oxide via thermal decomposition, and the production of functional materials.[1][2] this compound itself is a yellowish-white crystalline powder, insoluble in water but soluble in acids.[3] This guide provides a comprehensive overview of the methodologies for synthesizing this compound from samarium oxide, focusing on the chemical precipitation method. It is intended for researchers, scientists, and professionals in chemical synthesis and drug development.

Synthesis Methodology: Chemical Precipitation

The synthesis of this compound from samarium oxide is typically not a direct reaction but a two-stage process. First, the highly stable samarium oxide is dissolved in a strong mineral acid to form a soluble samarium salt. Second, a carbonate source is introduced to the samarium salt solution to precipitate insoluble this compound.

A generalized workflow for this process is outlined below.

Caption: General workflow for this compound synthesis.

Stage 1: Dissolution of Samarium Oxide

Samarium oxide is dissolved in mineral acids to form the corresponding samarium salts.[1] Nitric acid (HNO₃) and hydrochloric acid (HCl) are commonly used for this purpose. The reaction with nitric acid is as follows:

Sm₂O₃ + 6 HNO₃ → 2 Sm(NO₃)₃ + 3 H₂O

This step is crucial as it brings the samarium into an aqueous phase (Sm³⁺ ions), making it available for reaction with the carbonate precipitant.

Stage 2: Precipitation of this compound

Once the samarium is in solution, a carbonate-containing compound is added to precipitate this compound. Ammonium (B1175870) bicarbonate (NH₄HCO₃) and sodium carbonate (Na₂CO₃) are frequently used precipitants.[4][5][6] The reaction using samarium nitrate (B79036) and ammonium bicarbonate is:

2 Sm(NO₃)₃ + 6 NH₄HCO₃ → Sm₂(CO₃)₃↓ + 6 NH₄NO₃ + 3 H₂O + 3 CO₂

Control of reaction parameters such as pH, temperature, and the rate of reagent addition is critical for achieving high purity and desirable particle characteristics.[5] For instance, selective precipitation can be achieved by carefully controlling the pH, which is particularly important when other metal ions, like cobalt, are present in the solution.[5]

Experimental Protocols

The following protocols are derived from published synthesis methods.

Protocol 1: Precipitation with Ammonium Bicarbonate from Nitric Acid Solution

This method is adapted from a procedure for preparing this compound crystals.[4]

-

Dissolution: Prepare a solution of samarium in dilute nitric acid. An example concentration is 19.8 g/L of samarium.[4]

-

pH Adjustment & Heating: Transfer the solution to a reaction vessel. Adjust the solution pH to approximately 3 using an ammonium bicarbonate solution. Heat the solution to a temperature of 60°C.[4]

-

Seeding (Optional): Add a small quantity of pre-existing this compound crystals (e.g., 200 grams for a 10-liter batch) to act as seed crystals, which can promote controlled crystal growth.[4]

-

Precipitation: With continuous agitation, add a 2M solution of ammonium bicarbonate at a controlled rate (e.g., 49 ml/minute) until the pH of the slurry reaches approximately 6.[4] This pH ensures the complete precipitation of samarium ions.[5]

-

Isolation: Stop the addition of the precipitant. The resulting this compound precipitate can be separated from the solution by filtration or decantation.[4]

-

Washing and Drying: Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities and then dry it at an appropriate temperature (e.g., 70°C for 24 hours).[7]

Protocol 2: Precipitation with Ammonium Bicarbonate from Chloride Solution

This protocol is based on a method for producing this compound from a samarium chloride solution.[3]

-

Preparation of Solution: Prepare a solution containing samarium chloride (SmCl₃) at a concentration of 0.45 mol/L. Solid ammonium chloride (NH₄Cl) can be added to the solution.[3]

-

Heating: Heat the solution to 60°C.[3]

-

Precipitation: Add a mixed solution of ammonium bicarbonate (1.9 mol/L) and ammonium chloride (3 mol/L) to the heated samarium chloride solution.[3]

-

pH Control: Continue adding the precipitant solution until the pH of the mother liquor reaches 6, at which point all Sm³⁺ ions are converted into the this compound precipitate.[3]

-

Product Isolation: Filter, wash, and dry the resulting precipitate as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various synthesis methods.

Table 1: Reactant Concentrations and Ratios

| Parameter | Value | Source |

|---|---|---|

| Samarium Concentration (in Nitric Acid) | 19.8 g/L | [4] |

| SmCl₃ Concentration | 0.45 mol/L | [3] |

| Ammonium Bicarbonate Precipitant | 2 M | [4] |

| Mixed Precipitant (NH₄HCO₃ / NH₄Cl) | 1.9 mol/L / 3 mol/L |[3] |

Table 2: Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Initial pH (Nitric Acid Method) | ~3 | [4] |

| Final pH (for complete precipitation) | 6 - 6.5 | [3][4][5] |

| Reaction Temperature | 40 - 60°C | [3][4] |

| Precipitation Efficiency (at pH 6.5) | >82% - 100% |[5] |

Table 3: Product Characteristics

| Parameter | Value | Source |

|---|---|---|

| Synthesized Particle Size (Nano) | As small as 35 nm |

| Resulting Sm₂O₃ Particle Size (Post-Calcination) | 56 nm | |

Characterization of this compound

The synthesized this compound and the subsequent samarium oxide obtained after calcination can be characterized using various analytical techniques to determine their chemical composition, structure, and morphology.

-

X-ray Diffraction (XRD): To study the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the particle size, shape, and surface morphology.[8]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify chemical bonds and functional groups present in the material.

-

Thermal Analysis (TGA/DTA): To study the thermal decomposition of this compound to samarium oxide.[9]

The chemical transformation pathway from the initial oxide to the final carbonate product is visualized below.

Caption: Chemical transformation pathway.

Conclusion

The synthesis of this compound from samarium oxide is a well-established process primarily achieved through acid dissolution followed by chemical precipitation. By carefully controlling key experimental parameters such as reactant concentration, pH, and temperature, it is possible to produce this compound with high efficiency and controlled particle characteristics. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to successfully implement and adapt these synthesis methods for applications in materials science and pharmaceutical development.

References

- 1. Samarium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. From Alloy to Element: The 3 Recycling Processes for Samarium-Cobalt Magnets | Okon Recycling [okonrecycling.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102936029A - Method for precipitating rare earth carbonate - Google Patents [patents.google.com]

- 7. Facile Preparation of this compound-Polymethacrylate Microspheres as a Neutron-Activatable Radioembolic Agent for Hepatic Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Mineral Sources of Samarium

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the natural occurrence of samarium (Sm), a rare earth element with significant applications in various high-technology fields, including the development of pharmaceuticals. This document details its abundance, primary mineral sources, and the methodologies employed for its extraction and purification, presenting quantitative data in accessible formats and outlining experimental protocols for key separation techniques.

Natural Occurrence and Abundance

Samarium is a naturally occurring element, ranking as the 40th most abundant element in the Earth's crust.[1] It is more prevalent than elements such as tin.[1] Samarium is not found in its free, metallic form in nature; instead, it is present within various minerals, typically alongside other rare earth elements (REEs).[1][2] The average concentration of samarium in the Earth's crust is estimated to be between 4.5 and 7 parts per million (ppm).[3]

Primary Mineral Sources of Samarium

Samarium is primarily extracted from several key minerals, where it coexists with other lanthanides. The most commercially significant sources are monazite (B576339) and bastnäsite.[4][5] Other minerals also contain notable concentrations of samarium.

Key Samarium-Bearing Minerals:

-

Monazite: A reddish-brown phosphate (B84403) mineral, monazite is a primary commercial source of several rare earth elements, including samarium.[4][6] It is a phosphate of cerium, lanthanum, neodymium, and thorium ((Ce,La,Nd,Th)PO₄).[7] The concentration of samarium in monazite can be significant, with some analyses indicating up to 3% by weight.[6] One study on monazite minerals reported a samarium content of 2.55%.

-

Bastnäsite: This fluorocarbonate mineral is another major source of light rare earth elements.[4][5] The general formula is (REE)CO₃F, with the specific rare earth element varying.[7] In major deposits like those at Mountain Pass, California, and Bayan Obo, China, samarium constitutes approximately 0.79% and 0.80% of the total rare earth oxide content, respectively.[1]

-

Xenotime (B576624): Primarily a yttrium phosphate (YPO₄), xenotime can also contain significant amounts of heavy rare earth elements and some light rare earth elements, including samarium.[3][7]

-

Laterite Clays (B1170129): In some regions, particularly in southern China, ion-adsorption clays found in laterite deposits are an important source of rare earth elements, including samarium. These deposits are formed from the weathering of rocks and contain easily extractable amounts of REEs.

-

Other Minerals: Samarium can also be found in concentrations of up to 2.8% in several other minerals, including cerite, gadolinite, and samarskite, the mineral from which samarium was first isolated.[8]

The following diagram illustrates the relationship between samarium and its principal mineral sources.

Quantitative Data on Samarium Concentration

The concentration of samarium varies significantly depending on the mineral type and the specific geological deposit. The table below summarizes the quantitative data on samarium content in its primary mineral sources.

| Mineral | Chemical Formula | Samarium Concentration | Location/Notes |

| Monazite | (Ce,La,Nd,Th)PO₄ | Up to 3% by weight | General |

| 2.55% | Specific ICP-OES analysis | ||

| Up to 33.22 wt.% Sm₂O₃ | In monazite-(Sm) variety | ||

| Bastnäsite | (REE)CO₃F | 0.79% of total REO | Mountain Pass, California |

| 0.80% of total REO | Bayan Obo, China | ||

| Various Minerals | - | Up to 2.8% | Includes cerite, gadolinite, samarskite |

| Earth's Crust | - | 4.5 - 7 ppm | Average abundance |

Experimental Protocols for Extraction and Purification

The separation of samarium from other rare earth elements is a complex process due to their similar chemical properties. The most common industrial methods are solvent extraction and ion-exchange chromatography.

Solvent Extraction

Solvent extraction is a liquid-liquid extraction technique that separates rare earth elements based on their different distribution coefficients between two immiscible liquid phases: an aqueous phase containing the dissolved rare earth elements and an organic phase containing a selective extractant.

Key Parameters:

-

Aqueous Phase: The starting material is typically a solution of rare earth salts, often in a chloride or nitrate (B79036) medium, obtained by leaching the mineral concentrate with strong acids like hydrochloric acid (HCl) or nitric acid (HNO₃).

-

Organic Phase: This phase consists of an extractant dissolved in a suitable organic diluent (e.g., kerosene). Common extractants for samarium separation include:

-

Di-(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP)

-

2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A or EHPNA)

-

Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272)

-

A specialized phosphonic acid extractant (Cyanex 572)

-

-

pH: The pH of the aqueous phase is a critical parameter that significantly influences the extraction efficiency and selectivity. Samarium extraction is generally favored at specific pH ranges, which can be optimized to separate it from adjacent rare earth elements like neodymium and gadolinium.

-

Multi-stage Counter-current Extraction: To achieve high purity, a multi-stage counter-current extraction process is employed. This involves a series of extraction, scrubbing, and stripping stages.

Generalized Experimental Protocol for Solvent Extraction:

-

Leaching: The rare earth-bearing mineral concentrate (e.g., monazite) is first leached with a strong acid (e.g., sulfuric acid) to dissolve the rare earth elements.

-

Feed Preparation: The resulting leachate is treated to remove impurities and adjust the pH and concentration of the rare earth elements, creating the aqueous feed solution.

-

Extraction: The aqueous feed is brought into contact with the organic phase in a mixer-settler. The samarium, along with other rare earths, is selectively transferred to the organic phase. The number of extraction stages is determined by the desired recovery rate.

-

Scrubbing: The loaded organic phase is then "scrubbed" with a suitable aqueous solution (e.g., a dilute acid) to remove co-extracted impurities and less desired rare earth elements, thereby increasing the purity of samarium in the organic phase. This may require multiple stages.

-

Stripping: Finally, the samarium is stripped from the scrubbed organic phase back into an aqueous solution, typically using a stronger acid solution. This results in a concentrated and purified samarium solution.

-

Precipitation and Calcination: From the stripping solution, samarium can be precipitated as an oxalate (B1200264) or hydroxide (B78521) and then calcined to produce high-purity samarium oxide (Sm₂O₃).

The following diagram illustrates a generalized workflow for the solvent extraction of samarium.

Ion-Exchange Chromatography

Ion-exchange chromatography is another powerful technique for separating rare earth elements with high purity. It relies on the differential affinities of the rare earth ions for an ion-exchange resin.

Key Components:

-

Stationary Phase: A solid ion-exchange resin, typically a sulfonated polystyrene resin (e.g., Dowex 50), is packed into a column.

-

Mobile Phase (Eluent): A solution containing a complexing agent (e.g., ethylenediaminetetraacetic acid - EDTA, diethylenetriaminepentaacetic acid - DTPA, or citric acid) is passed through the column.

Generalized Experimental Protocol for Ion-Exchange Chromatography:

-

Column Preparation: An ion-exchange column is packed with a suitable resin and equilibrated with a buffer solution.

-

Loading: The aqueous solution containing the mixture of rare earth elements is loaded onto the top of the column. The positively charged rare earth ions bind to the negatively charged sites on the resin.

-

Elution: The eluent is continuously passed through the column. The complexing agent in the eluent forms complexes with the rare earth ions. The stability of these complexes varies for each rare earth element, causing them to move down the column at different rates.

-

Fraction Collection: The solution exiting the column (the eluate) is collected in fractions. The fractions containing the separated rare earth elements are then analyzed. Samarium will elute at a specific point in the process, separated from its neighbors like neodymium and gadolinium.

-

Product Recovery: The samarium-rich fractions are combined, and the samarium is recovered, typically by precipitation and calcination to its oxide form.

The following diagram outlines the logical steps in an ion-exchange chromatography process for samarium separation.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Sciforum : Event management platform [sciforum.net]

- 5. Rare Earth Extraction using Solvent Extraction: Which Factor Has the Most Significant Impact? | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]

- 6. Extraction Process Sm2O3 Samarium Leaching - 911Metallurgist [911metallurgist.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Navigating the Nuances of Samarium Carbonate: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential health and safety considerations for handling samarium carbonate (Sm₂(CO₃)₃). Aimed at professionals in research and development, this document synthesizes available data on its properties, potential hazards, and recommended safety protocols to ensure a safe laboratory environment.

Understanding this compound: Properties and Hazard Profile

This compound is a white to yellowish-white, odorless powder that is insoluble in water but will react with acids to release carbon dioxide gas.[1][2] It is also known to be hygroscopic, readily absorbing moisture from the air, which necessitates storage in tightly sealed containers.[1]

A critical point of consideration for handlers is the conflicting information regarding its hazard classification under the Globally Harmonized System (GHS). Some sources classify this compound as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).[3][4] Conversely, other safety data sheets (SDS) state that the substance does not meet the criteria for GHS hazard classification.[5][6][7] Given this discrepancy, a conservative approach is strongly recommended, treating the substance as potentially hazardous.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sm₂(CO₃)₃ | [3] |

| Molecular Weight | 480.73 g/mol (anhydrous) | [3] |

| Appearance | White to yellowish-white powder | [1][2] |

| Odor | Odorless | [8] |

| Solubility in Water | Insoluble | [1][2] |

| Reactivity | Reacts with strong acids and strong oxidizing agents. | [3][5] |

| Hygroscopicity | Hygroscopic | [1] |

Toxicological Data and Occupational Exposure Limits

Rare earth elements are generally considered to have a low level of acute toxicity.[10] However, chronic exposure to rare earth element dusts has been associated with pneumoconiosis.[11] A study on samarium chloride in rats indicated that chronic oral ingestion did not produce significant adverse effects on growth or blood parameters, though high doses of rare earth elements, in general, can lead to cardiovascular collapse and respiratory paralysis in animal studies.[12] A study on samarium oxide in zebrafish embryos demonstrated developmental toxicity, including cardiotoxicity, mediated through the accumulation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[13]

There are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for samarium or its compounds.[14] In the absence of a specific OEL, the ACGIH TLV for yttrium, another rare earth element, of 1 mg/m³ as an 8-hour time-weighted average (TWA) is often used as a guideline for other rare earth elements.[2]

Table 2: Summary of Toxicological Information

| Endpoint | Data for this compound | Data for Other Samarium Compounds/Rare Earth Elements | Reference(s) |

| Acute Oral Toxicity (LD50) | Not available | Not available for most insoluble forms. | [4][7][9] |

| Acute Inhalation Toxicity (LC50) | Not available | Not available. | [4][7][9] |

| Skin Irritation | Conflicting data; classified as an irritant by some sources. | Samarium chloride caused non-healing ulcers on abraded skin. | [3][5][12] |

| Eye Irritation | Conflicting data; classified as an irritant by some sources. | Transient irritation observed with samarium chloride. | [3][5][12] |

| Respiratory Irritation | Conflicting data; classified as an irritant by some sources. | Chronic inhalation of rare earth dusts can lead to pneumoconiosis. | [3][5][11] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | Not identified as a carcinogen by IARC, NTP, or OSHA. | [4][14] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimize exposure and ensure safety when working with this compound powder.

Weighing Protocol for this compound

Due to the risk of generating airborne dust, weighing this compound should be performed with care, utilizing engineering controls.

Caption: Workflow for safely weighing this compound powder.

Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is crucial to prevent the spread of contamination.

Caption: Emergency spill cleanup procedure for this compound.

Biological Signaling Pathways of Interest

For professionals in drug development, understanding the potential biological interactions of samarium is crucial. While data on this compound is sparse, studies on other samarium compounds have shed light on their effects on cellular signaling.

A study on samarium oxide nanoparticles in zebrafish indicated that toxicity was mediated through the caspase-dependent apoptotic pathway .[13] This pathway is a fundamental mechanism of programmed cell death.

References

- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 2. researchgate.net [researchgate.net]

- 3. ehso.emory.edu [ehso.emory.edu]

- 4. acs.org [acs.org]

- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 6. powderbulksolids.com [powderbulksolids.com]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. ameslab.gov [ameslab.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. westlab.com [westlab.com]

- 14. ehs.utk.edu [ehs.utk.edu]

A Comprehensive Technical Guide to the Discovery and History of Rare-Earth Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rare-earth elements (REEs) are a group of seventeen chemically similar metallic elements that are critical components in a wide array of modern technologies. Their unique electronic, optical, and magnetic properties have made them indispensable in fields ranging from electronics and renewable energy to advanced medical applications. Among the various mineral forms in which REEs are found, rare-earth carbonates are of significant geological and industrial importance, serving as primary sources for many of these valuable elements. This technical guide provides an in-depth exploration of the discovery and history of rare-earth carbonates, detailing their key physicochemical properties, experimental synthesis and characterization protocols, and the historical timeline of their discovery.

Historical Overview of Rare-Earth Element and Carbonate Mineral Discoveries

The journey to understanding rare-earth carbonates is intrinsically linked to the broader history of rare-earth element discovery, a process that spanned over a century and involved numerous scientists unraveling the complexities of these chemically similar elements.

The story begins in 1787 in Ytterby, Sweden, with the discovery of a black mineral that was later named gadolinite.[1][2] This discovery led to the identification of the first rare-earth element, yttrium, by Johan Gadolin in 1794.[1] The first cerium compound was isolated in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Klaproth, from a mineral that would later be a key source of rare-earth carbonates.[1][3]

The discovery of the first rare-earth carbonate mineral, lanthanite , can be traced back to the early 19th century. Jöns Jacob Berzelius first described a hydrated rare-earth carbonate in 1825.[4] The mineral group is named after lanthanum, an element discovered in 1839 by Carl Gustaf Mosander, who extracted it from a sample of cerium nitrate.[5] The name "lanthanum" itself is derived from the Greek word "lanthanein," meaning "to lie hidden," a testament to the difficulty in separating these elements.[4]

Bastnäsite , another pivotal rare-earth carbonate, was first described in 1838 by the Swedish chemist Wilhelm Hisinger and is named after the Bastnäs mine in Sweden where it was discovered.[6][7] Bastnäsite and the phosphate (B84403) mineral monazite (B576339) are the two largest sources of cerium and other rare-earth elements.[8]

The ancylite group of hydrous strontium carbonate minerals containing rare-earth elements was first described in 1899 from an occurrence in Greenland.[9] The name is derived from the Greek word for "curved," alluding to its often-distorted crystal forms.[9]

The tengerite group of minerals were first described in 1838 by Swedish chemist C. Tenger.[10] However, the mineral was not well-described initially, leading to its redefinition in 1993.[10]

The discovery of other rare-earth carbonates, such as synchysite and parisite , further expanded the known diversity of these minerals.

Timeline of Key Discoveries

dot

References

- 1. Everything You Should Know About the History of Lanthanide [unacademy.com]

- 2. The Periodic Table and the Lanthanides - De Gruyter Conversations [blog.degruyter.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. briandcolwell.com [briandcolwell.com]

- 6. Bastnäsite (mineral group) (Bastnäsite) - Rock Identifier [rockidentifier.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Bastnäsite - Wikipedia [en.wikipedia.org]

- 9. Ancylite - Wikipedia [en.wikipedia.org]

- 10. mindat.org [mindat.org]

Samarium Carbonate: A Versatile Precursor for Advanced Nanomaterial Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology offers transformative solutions for drug delivery, diagnostics, and therapeutic applications. Among the diverse array of nanomaterials, those derived from rare-earth elements are gaining significant attention for their unique physicochemical properties. Samarium (Sm), a lanthanide series member, is at the forefront of this research, with its compounds serving as precursors for synthesizing novel nanoparticles. This technical guide focuses on samarium carbonate (Sm₂(CO₃)₃) as a pivotal precursor for creating samarium-based nanomaterials, particularly samarium oxide (Sm₂O₃), and explores their potential in the pharmaceutical and biomedical sectors.

Introduction to this compound as a Nanomaterial Precursor

This compound is an inorganic compound that serves as an excellent starting material for producing samarium oxide nanoparticles with controlled size and morphology. The synthesis process typically involves two main stages: the precipitation of this compound nanoparticles from a solution of a samarium salt, followed by the thermal decomposition (calcination) of the carbonate precursor to yield samarium oxide nanoparticles. This two-step method allows for fine-tuning the properties of the final nanomaterial, which is crucial for its performance in biomedical applications.

The choice of the precursor and the synthesis method are critical factors that determine the physicochemical characteristics of the resulting nanoparticles, such as particle size, surface area, and crystallinity. These properties, in turn, influence their biological behavior, including biocompatibility, cellular uptake, and therapeutic efficacy.

Synthesis of Nanomaterials from this compound Precursor

Two primary methods are employed for the synthesis of samarium-based nanomaterials using this compound as a precursor: chemical precipitation to obtain this compound nanoparticles and subsequent thermal decomposition to yield samarium oxide nanoparticles.

Chemical Precipitation of this compound Nanoparticles

This method involves the reaction of a soluble samarium salt (e.g., samarium nitrate (B79036) or samarium chloride) with a carbonate source (e.g., sodium carbonate, ammonium (B1175870) carbonate, or ammonium bicarbonate) in an aqueous solution to precipitate this compound.[1] The size and morphology of the resulting nanoparticles can be controlled by optimizing various reaction parameters.

Experimental Protocol: Chemical Precipitation of this compound Nanoparticles

Materials:

-

Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O) or Samarium(III) chloride (SmCl₃)

-

Sodium carbonate (Na₂CO₃), Ammonium carbonate ((NH₄)₂CO₃), or Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of the samarium salt (e.g., 0.1 M Sm(NO₃)₃).

-

Prepare an aqueous solution of the carbonate source (e.g., 0.15 M Na₂CO₃).

-

-

Precipitation:

-

Slowly add the carbonate solution to the samarium salt solution under vigorous stirring at a controlled temperature (e.g., 25-80°C).

-

The pH of the solution can be adjusted to control the precipitation process; for instance, using ammonium bicarbonate allows for pH control in the range of 5-6.5.[2]

-

-

Aging:

-

Allow the resulting suspension to age for a specific period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and uniform particle growth.

-

-

Washing and Collection:

-

Separate the white precipitate of this compound by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

-

-

Drying:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain a fine powder of this compound nanoparticles.

-

Thermal Decomposition of this compound to Samarium Oxide Nanoparticles

The this compound nanoparticles synthesized in the previous step are then subjected to high temperatures in a process called calcination. This thermal treatment decomposes the carbonate, releasing carbon dioxide and resulting in the formation of samarium oxide nanoparticles.[1]

Experimental Protocol: Thermal Decomposition to Samarium Oxide Nanoparticles

Materials:

-

Synthesized this compound nanoparticles

-

Crucible

-

Muffle furnace

Procedure:

-

Sample Preparation:

-

Place the dried this compound nanoparticle powder in a ceramic crucible.

-

-

Calcination:

-

Place the crucible in a muffle furnace.

-

Heat the sample in air at a specific temperature ramp rate (e.g., 5°C/min) to the desired calcination temperature. The final decomposition to Sm₂O₃ typically occurs at temperatures above 600°C.[3]

-

Hold the temperature for a set duration (e.g., 2-4 hours) to ensure complete conversion to samarium oxide.

-

-

Cooling:

-

Allow the furnace to cool down naturally to room temperature.

-

-

Collection:

-

Carefully collect the resulting pale yellow or white powder of samarium oxide nanoparticles from the crucible.

-

Data Presentation: Physicochemical Properties of Synthesized Nanomaterials

The following tables summarize the quantitative data on the synthesis parameters and the resulting nanoparticle characteristics, compiled from various studies.

Table 1: Synthesis Parameters and Particle Size of this compound Nanoparticles

| Samarium Salt | Carbonate Source | Temperature (°C) | pH | Resulting Sm₂(CO₃)₃ Particle Size (nm) | Reference |

| Sm³⁺ solution | CO₃²⁻ solution | Optimized | - | ~35 | [1] |

| Sm(NO₃)₃ | NH₄HCO₃ | 20 - 60 | 5 - 6.5 | Not Specified | [2] |

Table 2: Thermal Decomposition Parameters and Resulting Samarium Oxide Nanoparticle Properties

| Precursor | Calcination Temperature (°C) | Resulting Sm₂O₃ Particle Size (nm) | Crystal Structure | Reference |

| This compound | Optimized | ~56 | - | [1] |

| Sm(OH)₂NO₃ (from nitrate precursor) | 520 | Not Specified | - | [4] |

| Anhydrous Samarium Oxalate | 645 | Not Specified | - | [4] |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway implicated in the action of samarium-containing nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sm2O3 and Sm2O3-based nanostructures for photocatalysis, sensors, CO conversion, and biological applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Precipitation of Samarium Carbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the precipitation of samarium carbonate, a key process in the purification of samarium and the synthesis of various samarium compounds used in research and pharmaceutical development. The protocols outlined below are based on established chemical precipitation methods.

Quantitative Data Summary

The efficiency and characteristics of this compound precipitation are influenced by several factors. The following table summarizes key quantitative data from various experimental conditions.

| Precursor Salt | Precipitant | Temperature (°C) | Final pH | Precipitation Efficiency (%) | Notes |

| Samarium Nitrate (B79036) | Ammonium (B1175870) Bicarbonate | 25 | 6.8 | 99.78 | Optimal conditions for high purity precipitate[1]. |

| Samarium Nitrate | Ammonium Bicarbonate | 60 | ~6 | - | Initial batch precipitation temperature[2]. |

| Samarium Nitrate | Ammonium Bicarbonate | 40 | <5 (start) | - | Subsequent batch precipitation temperature[2]. |

| Samarium Chloride | Ammonium Bicarbonate | 60 | 6 | - | All Sm3+ is converted to this compound precipitate[3]. |

| Samarium-loaded Carboxylate | Carbon Dioxide | 30 | - | - | Precipitation occurs even at atmospheric pressure (0.1 MPa)[4]. |

| Samarium Leachate | Ammonium Bicarbonate | - | 5 | 12.75 | Lower efficiency at lower pH[5][6][7][8]. |

| Samarium Leachate | Ammonium Bicarbonate | - | 6.5 | 82.37 | Significantly higher efficiency at optimal pH[5][6][7][8]. |

| Samarium Leachate | Ammonium Bicarbonate | - | 6.5 | ~100 | Complete precipitation of all Sm ions[5][6]. |

| Rare Earth Sulfuric Liquor | Sodium Carbonate | 60 | - | >96 | Higher temperature improves precipitation efficiency[9]. |

Experimental Protocols

Two primary methods for the precipitation of this compound are detailed below. Safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed at all times[10].

Protocol 1: Precipitation using Ammonium Bicarbonate

This method is widely used due to its simplicity and the low cost of the precipitant[1]. It is effective for recovering samarium from acidic solutions.

Materials:

-

Samarium(III) nitrate or chloride solution

-

2M Ammonium bicarbonate (NH₄HCO₃) solution

-

Deionized water

-

pH meter

-

Stirring hotplate

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Preparation of Samarium Solution: Prepare a solution of samarium nitrate in dilute nitric acid. An example concentration is 19.8 g/L of samarium[2].

-

Initial pH Adjustment: Adjust the pH of the samarium solution to approximately 3 with the ammonium bicarbonate solution[2].

-

Heating and Seeding (for initial batch): Heat the solution to 60°C. If available, add a small amount of previously prepared this compound as seed crystals to promote precipitation[2].

-

Precipitation: While stirring, slowly add the 2M ammonium bicarbonate solution. The rate of addition can be controlled, for example, at approximately 49 ml/minute[2].

-

Final pH Adjustment: Continue adding the precipitant until the pH of the solution reaches approximately 6-7[2][3]. A pH of 6.8 has been shown to yield high precipitation efficiency[1].

-

Digestion of Precipitate: Stop the addition of the precipitant and continue stirring for a period to allow the precipitate to crystallize.

-

Filtration and Washing: Separate the this compound precipitate from the solution by filtration. Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 70°C for 24 hours) to obtain the final this compound powder[11].

Protocol 2: Precipitation using Sodium Carbonate

This method is an alternative to using ammonium bicarbonate and can be effective for precipitating samarium from solutions containing other metal ions.

Materials:

-

Samarium(III) chloride or sulfate (B86663) solution

-

Sodium carbonate (Na₂CO₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

pH meter

-

Stirring hotplate

-

Beakers

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Samarium Solution: Prepare a solution of a samarium salt, for instance, from a purified rare earth sulfuric liquor[9].

-

Two-Step Precipitation:

-

Heating: The precipitation can be carried out at an elevated temperature, such as 60°C, to improve efficiency[9].

-

Filtration and Washing: Filter the resulting this compound precipitate and wash it thoroughly with deionized water.

-

Drying: Dry the precipitate in an oven to obtain the final product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the precipitation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nva.sikt.no [nva.sikt.no]

- 6. mdpi.com [mdpi.com]

- 7. research.itu.edu.tr [research.itu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Facile Preparation of this compound-Polymethacrylate Microspheres as a Neutron-Activatable Radioembolic Agent for Hepatic Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102936029A - Method for precipitating rare earth carbonate - Google Patents [patents.google.com]

Application Notes and Protocols: A Step-by-Step Guide to Samarium Carbonate Synthesis in the Lab

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory synthesis of samarium carbonate (Sm₂(CO₃)₃), a yellowish-white crystalline powder insoluble in water but soluble in acidic solutions.[1] The primary method detailed is chemical precipitation, a common and effective technique for producing this compound from a samarium salt solution.[2] These protocols and data are intended to assist researchers in the consistent and efficient synthesis of this compound for various applications, including as a precursor for samarium oxide and in the development of advanced materials.[1]

Overview of the Synthesis Method

The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble samarium salt, such as samarium(III) nitrate (B79036) or samarium(III) chloride, with a carbonate source, most commonly ammonium (B1175870) bicarbonate. The pH of the reaction mixture is a critical parameter that is carefully controlled to ensure the complete precipitation of this compound while minimizing the co-precipitation of impurities.

Experimental Protocol: Precipitation Method

This protocol details the synthesis of this compound from a samarium salt solution using ammonium bicarbonate as the precipitating agent.

2.1. Materials and Equipment

-

Materials:

-

Samarium(III) nitrate (Sm(NO₃)₃·xH₂O) or Samarium(III) chloride (SmCl₃·xH₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

Dilute nitric acid or ammonium hydroxide (B78521) (for pH adjustment)

-

-

Equipment:

-

Glass reaction vessel (beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

2.2. Step-by-Step Procedure

-

Preparation of Samarium Salt Solution:

-

Dissolve a known quantity of the samarium salt (e.g., samarium nitrate) in deionized water to create a solution with a specific concentration. For example, a solution containing 19.8 g/L of samarium can be prepared from dilute nitric acid.[1]

-

-

Initial pH Adjustment:

-

Adjust the pH of the samarium salt solution to approximately 3 using a dilute acid or base as needed.[1]

-

-

Heating the Solution:

-

Gently heat the solution to a temperature of approximately 40-60°C using a heating mantle or water bath.[1] This can help to improve the crystal properties of the precipitate.

-

-

Precipitation:

-

Slowly add a solution of ammonium bicarbonate (e.g., a 2M solution) to the heated samarium salt solution while stirring continuously.[1]

-

Monitor the pH of the mixture closely. Continue adding the ammonium bicarbonate solution until the pH reaches approximately 6-6.5.[3] At this pH, the precipitation of this compound is maximized.[3] A yellowish-white precipitate of this compound will form.

-

-

Digestion of the Precipitate:

-

Once the desired pH is reached, continue stirring the mixture at the elevated temperature for a period of time (e.g., 30-60 minutes) to allow the precipitate to "digest." This process can lead to larger, more easily filterable particles.

-

-

Filtration and Washing:

-

Turn off the heat and allow the precipitate to settle.

-

Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

-

Drying:

-

Carefully transfer the filtered this compound to a drying dish.

-

Dry the precipitate in a drying oven at a temperature of 70-80°C until a constant weight is achieved.

-

2.3. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the synthesis in a well-ventilated area or a fume hood.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Data Presentation